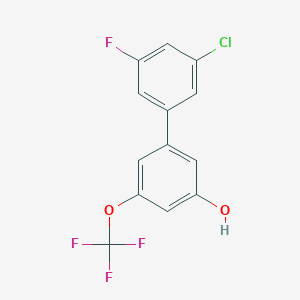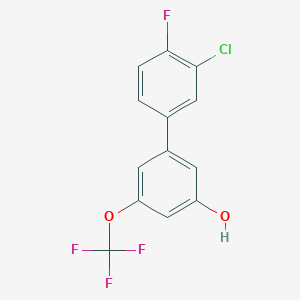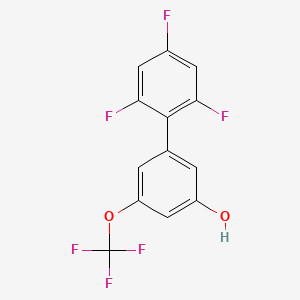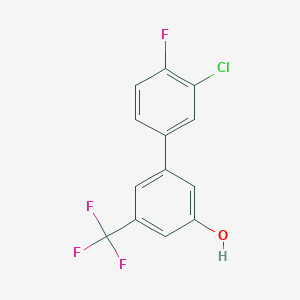
5-(3-Chloro-5-fluorophenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloro-5-fluorophenyl)-3-trifluoromethylphenol, 95% (hereafter referred to as 5-CFTP) is a synthetic compound that has been studied for its potential applications in both scientific research and laboratory experiments. 5-CFTP is a highly reactive, volatile compound that can be used in various chemical reactions, including oxidation and hydrolysis.
Wissenschaftliche Forschungsanwendungen
5-CFTP has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of heterocyclic compounds and in the synthesis of metal-organic frameworks. In addition, 5-CFTP has been used as a reagent in the synthesis of polymers and as a catalyst in the synthesis of polymers.
Wirkmechanismus
The mechanism of action of 5-CFTP is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which can react with other molecules to form new compounds. In addition, 5-CFTP may act as an electron-rich species, which can react with other molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CFTP are not yet fully understood. However, it is believed that the compound may have a number of beneficial effects, including anti-inflammatory, anti-bacterial, and anti-fungal effects. In addition, 5-CFTP may have the potential to act as an antioxidant and to reduce the risk of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
5-CFTP has a number of advantages for use in laboratory experiments. It is a highly reactive compound, which makes it useful for a variety of chemical reactions. In addition, it is a volatile compound, which makes it suitable for use in gas-phase reactions. However, it is important to note that 5-CFTP is a highly reactive compound, which means that safety precautions must be taken when handling the compound.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-CFTP. One potential direction is the development of new synthetic methods for the synthesis of organic compounds. Additionally, the compound could be used in the development of new drugs, agrochemicals, and dyes. In addition, 5-CFTP could be used in the development of new catalysts and in the synthesis of new polymers. Finally, further research is needed to better understand the biochemical and physiological effects of 5-CFTP.
Synthesemethoden
5-CFTP is synthesized through a process known as the Friedel-Crafts reaction. This reaction involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride. The product of the reaction is an alkylated aromatic compound. The product of the Friedel-Crafts reaction can then be further reacted with an electrophilic reagent, such as trifluoromethylphenol, to form the desired product, 5-CFTP.
Eigenschaften
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF4O/c14-10-2-8(3-11(15)6-10)7-1-9(13(16,17)18)5-12(19)4-7/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZUOPFCUDPBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686644 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-5-fluorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261952-52-6 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384468.png)
